molecular formula C17H17ClN4O2S B14970303 1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B14970303
M. Wt: 376.9 g/mol
InChI Key: AJRUCVLYUSQPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves several steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazolothiadiazine core . The reaction conditions typically involve refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Mechanism of Action

The mechanism of action of 1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with specific receptors and proteins, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activity .

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-[6-(4-chlorophenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C17H17ClN4O2S/c1-4-13(23)16-15(11-6-8-12(18)9-7-11)22(14(24)5-2)21-10(3)19-20-17(21)25-16/h6-9H,4-5H2,1-3H3

InChI Key

AJRUCVLYUSQPLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.